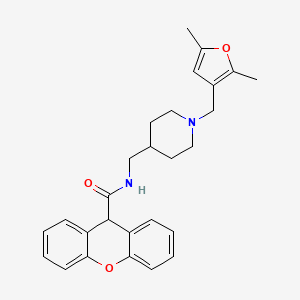

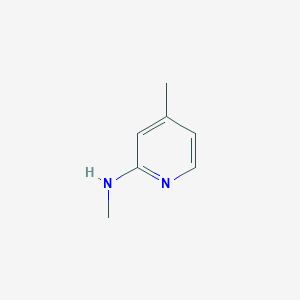

N,4-dimethylpyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,4-dimethylpyridin-2-amine, also known as 4-Dimethylaminopyridine (DMAP), is a derivative of pyridine. This white solid is more basic than pyridine, due to the resonance stabilization from the NMe2 substituent . It is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis

The molecular formula of DMAP is C7H10N2 and its molecular weight is 122.17 g/mol . The InChI code is 1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3 (H,8,9) and the InChI Key is VHYFNPMBLIVWCW-UHFFFAOYSA-N .Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 108-110 °C (lit.) . It is soluble in H2O: 50 mg/mL . It is also soluble in methanol, ethanol, benzene, chloroform, methanol, ethyl acetate, acetone, acetic acid, and dichloroethane .Wissenschaftliche Forschungsanwendungen

Catalyst for Fischer Indole Synthesis

DMAP-based ionic liquids have been used as efficient catalysts for the synthesis of indoles via the Fischer indole synthesis . This method is environmentally friendly, requiring only minimum catalyst loading .

Catalyst for 1H-Tetrazole Synthesis

DMAP has also been used as a catalyst for the synthesis of 1H-tetrazoles via click chemistry . This reaction was carried out under a solvent-free environment .

Catalyst for Esterification

DMAP is a useful nucleophilic catalyst for esterifications with anhydrides .

Catalyst for Baylis-Hillman Reaction

DMAP has been used as a catalyst for the Baylis-Hillman reaction , which is a carbon-carbon bond forming reaction.

Catalyst for Hydrosilylations

DMAP has been used as a catalyst for hydrosilylations , a process that involves the addition of silicon-hydrogen bonds to unsaturated bonds.

Catalyst for Tritylation

DMAP has been used as a catalyst for tritylation , a process that involves the addition of a trityl group to a molecule.

Catalyst for Steglich Rearrangement

DMAP has been used as a catalyst for the Steglich rearrangement , a rearrangement reaction of esters.

Catalyst for Transesterification of Beta-Keto Esters

DMAP has been used as a catalyst for the transesterification of beta-keto esters .

Wirkmechanismus

Target of Action

N,4-Dimethylpyridin-2-amine (DMAP) is a derivative of pyridine and is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds that require catalysis for reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .

Mode of Action

DMAP is a nucleophilic catalyst, meaning it donates electron pairs to form a bond. It is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . In the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. The alcohol then adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Biochemical Pathways

DMAP is used as a catalyst in the synthesis of indoles via Fischer indole synthesis and 1H-tetrazoles via click chemistry . These reactions are part of larger biochemical pathways in organic synthesis. The exact downstream effects would depend on the specific reactions and compounds involved.

Pharmacokinetics

Its adme properties would be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The result of DMAP’s action is the facilitation of various organic reactions. It acts as a catalyst, speeding up reactions without being consumed in the process. This leads to the synthesis of various organic compounds, including indoles and 1H-tetrazoles .

Action Environment

The action of DMAP can be influenced by environmental factors such as temperature and solvent. For example, DMAP-based ionic liquids have been used as catalysts under a solvent-free environment . Moreover, thermal studies of DMAP-ILs have been carried out to determine their stability for temperature-dependent reactions .

Safety and Hazards

Zukünftige Richtungen

DMAP-based ionic liquids have been synthesized and evaluated for their physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis . This suggests that DMAP and its derivatives have potential for further exploration in the field of ionic liquids and catalysis .

Eigenschaften

IUPAC Name |

N,4-dimethylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-4-9-7(5-6)8-2/h3-5H,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWNIYRWGATTDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-amino-3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2374617.png)

![3-(2-fluorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2374627.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide](/img/structure/B2374629.png)

![3-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2374633.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2374635.png)

![1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2374637.png)